1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Description
1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a combination of furan, thiazole, and pyrrolidine moieties
Properties
IUPAC Name |
1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c1-9-4-5-11(20-9)22(18,19)16-7-2-3-10(16)12(17)15-13-14-6-8-21-13/h4-6,8,10H,2-3,7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLJBNQIDSJSLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)N2CCCC2C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazole intermediates, followed by their coupling with the pyrrolidine derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of sulfides.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
- 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate
- 1-(5-methylfuran-2-yl)sulfonyl-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
